molecular formula C12H11BrO3 B8405819 2-(4-Bromo-3,5-dimethoxyphenyl)furan

2-(4-Bromo-3,5-dimethoxyphenyl)furan

Cat. No.: B8405819
M. Wt: 283.12 g/mol
InChI Key: BREGVWMWIKQGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3,5-dimethoxyphenyl)furan is a synthetic aromatic compound characterized by a furan ring substituted with a 4-bromo-3,5-dimethoxyphenyl group. The phenyl ring features a bromine atom at the para position (C4) and methoxy groups at the meta positions (C3 and C5), creating a symmetrical substitution pattern. The molecular formula is C₁₂H₁₁BrO₃, with a calculated molecular weight of 283.12 g/mol.

Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

2-(4-bromo-3,5-dimethoxyphenyl)furan

InChI

InChI=1S/C12H11BrO3/c1-14-10-6-8(9-4-3-5-16-9)7-11(15-2)12(10)13/h3-7H,1-2H3

InChI Key

BREGVWMWIKQGKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Properties
2-(4-Bromo-3,5-dimethoxyphenyl)furan Furan 4-Br, 3,5-OCH₃ 283.12 Reactive bromo, low solubility
25B-NBOMe Phenethylamine 4-Br, 2,5-OCH₃ 432.29 Psychoactive, high 5-HT₂A affinity
(2S,3R)-5-Bromo-3-(3,5-dimethoxyphenyl)-dihydrobenzofuran Dihydrobenzofuran 5-Br, 3,5-OCH₃ 441.31 Enhanced stability, fused ring
Compound III (Lignin model) Propanediol dimer 4-OH, 3,5-OCH₃ 374.36 Prone to oxidative degradation

Research Findings and Implications

  • Electronic Effects : The 3,5-dimethoxy substitution in the target compound donates electron density to the phenyl ring, activating it for electrophilic aromatic substitution. This contrasts with 2,5-dimethoxy-substituted NBOMe compounds, where the substitution pattern directs receptor binding .
  • Synthetic Utility : The bromine atom in the target compound positions it as a versatile intermediate for synthesizing more complex architectures, such as conjugated polymers or bioactive molecules, via palladium-catalyzed cross-couplings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.